molecular formula C19H31NO B5155718 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol

2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol

Cat. No. B5155718
M. Wt: 289.5 g/mol
InChI Key: PWFREQYOBTURQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol involves its binding to the β2-adrenergic receptor. This binding results in the activation of the receptor, which triggers a cascade of intracellular signaling events that ultimately lead to the physiological effects of the compound. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol are primarily mediated through its interaction with the β2-adrenergic receptor. This interaction leads to the activation of various intracellular signaling pathways, which ultimately result in the physiological effects of the compound. Some of the physiological effects of this compound include bronchodilation, increased heart rate, and increased blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol for lab experiments is its selectivity for the β2-adrenergic receptor. This selectivity makes it an ideal tool for studying the physiological processes that are regulated by this receptor. However, one of the limitations of this compound is its relatively low potency compared to other ligands for the β2-adrenergic receptor. This can make it challenging to achieve the desired physiological effects at lower concentrations.

Future Directions

There are several future directions for research on 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol. One of the most significant areas of research is the further elucidation of its mechanism of action. Understanding the precise mode of action of this compound can lead to the development of more potent and selective ligands for the β2-adrenergic receptor. Additionally, further research is needed to explore the potential applications of this compound in other areas of research, such as drug discovery and the study of other GPCRs.

Synthesis Methods

The synthesis of 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been achieved through various methods. One of the most commonly used methods involves the reaction of 1-phenylethanol with 4-tert-butylcyclohexanone in the presence of sodium borohydride and methylamine. The reaction is carried out in anhydrous ethanol at room temperature, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been used extensively in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol has been shown to be a potent and selective ligand for the GPCR known as the β2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, such as heart rate, blood pressure, and bronchodilation.

properties

IUPAC Name

2-[(4-tert-butylcyclohexyl)-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)16-10-12-17(13-11-16)20(4)14-18(21)15-8-6-5-7-9-15/h5-9,16-18,21H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFREQYOBTURQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)N(C)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol

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